![molecular formula C17H22N2O3 B12550086 Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- CAS No. 145522-01-6](/img/structure/B12550086.png)
Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- is a complex organic compound characterized by the presence of phenolic groups and a bis(iminomethylene) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- typically involves the reaction of phenol derivatives with formaldehyde and amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the bis(iminomethylene) linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The iminomethylene linkages can be reduced to amines.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and π-π interactions with target molecules, while the iminomethylene linkages can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis-
- Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(methylene)]bis-
Uniqueness
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- is unique due to its bis(iminomethylene) linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This linkage allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
145522-01-6 |
|---|---|
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
2-[[[2-hydroxy-3-[(2-hydroxyphenyl)methylamino]propyl]amino]methyl]phenol |
InChI |
InChI=1S/C17H22N2O3/c20-15(11-18-9-13-5-1-3-7-16(13)21)12-19-10-14-6-2-4-8-17(14)22/h1-8,15,18-22H,9-12H2 |
Clé InChI |
FZSSZHZLZZEIPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCC(CNCC2=CC=CC=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



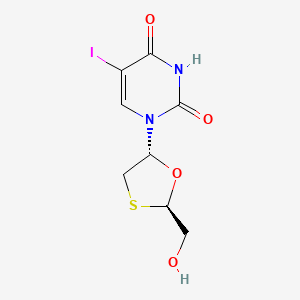

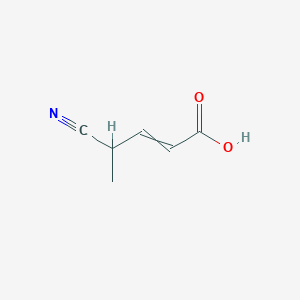

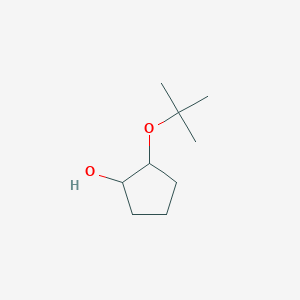


![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)
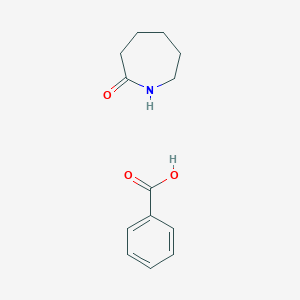


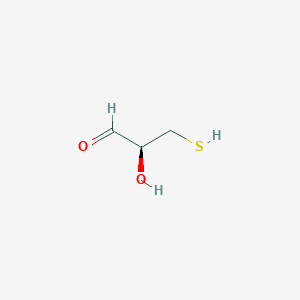
![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)
